molecular formula C52H100N16O17S B13443851 Colistin B Sulfate Salt CAS No. 1338055-88-1

Colistin B Sulfate Salt

货号: B13443851
CAS 编号: 1338055-88-1
分子量: 1253.5 g/mol
InChI 键: XYXFTCPJFHFTTO-KSPURPISSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Colistin B Sulfate Salt is a cyclic polypeptide antibiotic derived from Bacillus colistinus. It is a member of the polymyxin family, which includes Polymyxins E1 and E2 (or Colistins A, B, and C). This compound acts as a detergent on cell membranes and is used as a last-resort treatment for multidrug-resistant Gram-negative infections, including those caused by Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter .

准备方法

Synthetic Routes and Reaction Conditions

Colistin B Sulfate Salt is synthesized through a series of chemical reactions involving the fermentation of Bacillus colistinus. The primary synthetic route involves the extraction of colistin from the bacterial culture, followed by purification and conversion to its sulfate salt form. The reaction conditions typically include maintaining a controlled pH and temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The bacterial culture is grown in bioreactors under optimized conditions to maximize yield. The colistin is then extracted, purified, and converted to its sulfate salt form. The final product is subjected to rigorous quality control measures to ensure its potency and purity .

化学反应分析

Types of Reactions

Colistin B Sulfate Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, sodium bisulfite, and various oxidizing and reducing agents. The reaction conditions typically involve controlled pH, temperature, and reaction time to achieve the desired modifications .

Major Products

The major products formed from these reactions include colistimethate sodium, which is a prodrug of colistin, and various sulfomethylated derivatives. These products have different pharmacokinetic properties and are used in different clinical applications .

科学研究应用

Colistin sulfate, a polymyxin antibiotic, is used against Gram-negative and Gram-positive bacteria . It is available as colistin sulfate salt and colistimethate sodium . Colistin sulfate is administered orally, while both colistin sulfate and colistimethate sodium can be administered parenterally . Colistin is used in both humans and animals to treat and prevent diseases caused by sensitive bacteria .

Note: The query specifically asks about "Colistin B Sulfate Salt." However, the search results primarily refer to colistin sulfate in general, with limited specific information about this compound. Colistin is a mixture of Colistin A (polymyxin E1) and colistin B (polymyxin E2) .

Scientific Research Applications

  • Antimicrobial Activity: Colistin sulfate inhibits the growth of Gram-negative bacteria such as E. coli, P. aeruginosa, P. fluorescens, and S. enterica, as well as Gram-positive bacteria such as L. lactis, P. polymyxa, P. acidilactici, and S. aureus . It achieves this by permeabilizing the bacterial cell membrane .
  • Anti-endotoxin Activity: Colistin sulfate binds to lipopolysaccharides, which make up bacterial endotoxins, giving it potent anti-endotoxin activity .
  • Treatment of Infections: Colistin, often administered as colistin sulfate, has been reintroduced to treat infections caused by drug-resistant Pseudomonas aeruginosa . It is also used as a last-resort treatment for multidrug-resistant Gram-negative infections, including pneumonia, caused by bacteria such as Pseudomonas aeruginosa, Klebsiella pneumoniae, or Acinetobacter .
  • Management of Multi-Drug Resistant Gram-Negative Infections: Colistin sulfate is often used in the management of multi-drug resistant Gram-negative infections . A study showed that colistin sulfate could achieve high clinical efficacy and microbial responses in treating carbapenem-resistant organisms (CRO) infections, with a low risk of nephrotoxicity .
  • Treatment of Intestinal Infections: Colistin sulfate can be used to treat intestinal infections or to suppress colonic flora .
  • Cystic Fibrosis: Colistimethate sodium may be used to treat Pseudomonas aeruginosa infections in patients with cystic fibrosis . Colistin, in combination with other drugs, is used to target P. aeruginosa biofilm infections in the lungs of patients with cystic fibrosis .
  • Topical Applications: Colistin sulfate is also used in topical creams, powders, and otic solutions .
  • Combination Therapy: Colistin is often used in combination with other antimicrobial agents to improve clinical efficacy .

Clinical Efficacy and Safety

A study evaluating the clinical effectiveness and safety of colistin sulfate in managing CRO infections among patients with hematological diseases showed a total effective rate of 74.6% and a bacterial clearance rate of 72.6% . The incidence of nephrotoxicity was 7.6%, neurotoxicity was 2.5%, and the 30-day all-cause mortality rate was 22.9% . The treatment course and combination medication with other antimicrobials were independent factors affecting the clinical efficacy of colistin sulfate .

Forms of Colistin

Two forms of colistin are available commercially: colistin sulfate and colistimethate sodium . Colistin sulfate is stable, whereas colistimethate sodium is readily hydrolyzed to various methanesulfonated derivatives . Colistimethate sodium is a prodrug of colistin and is less toxic than colistin when administered parenterally .

Tables

FeatureColistin SulfateColistimethate Sodium
Chemical NatureCationic Anionic
StabilityStable Readily hydrolysed
Route of AdministrationOrally, parenterally Parenterally
ActivityActive Prodrug (inactive until converted to colistin)
UseTreatment of intestinal infections, topical applications Treatment of Pseudomonas aeruginosa infections in cystic fibrosis patients
Primary TargetGram-negative and Gram-positive bacteria Multidrug-resistant Acinetobacter infection

作用机制

Colistin B Sulfate Salt exerts its effects by interacting with the bacterial cell membrane. It is a polycationic compound with both hydrophobic and lipophilic moieties. Colistin binds to the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, displacing divalent cations such as calcium and magnesium. This disrupts the integrity of the membrane, leading to increased permeability and cell death. Colistin also interacts with the bacterial cytoplasmic membrane, further compromising its function and leading to bactericidal effects .

相似化合物的比较

Colistin B Sulfate Salt is often compared with other polymyxins, such as Polymyxin B. While both compounds have similar mechanisms of action and are used to treat Gram-negative infections, there are some differences:

    Polymyxin B: Administered as a sulfate salt and is the active antibacterial compound.

    Colistimethate Sodium: A prodrug of colistin, used for intravenous administration. .

Other similar compounds include Polymyxin E1 and E2, which are components of colistin and share similar antibacterial properties .

生物活性

Colistin B sulfate salt, a component of the antibiotic colistin, is primarily used to combat multidrug-resistant Gram-negative bacterial infections. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by case studies and research findings.

Overview of this compound

Colistin, also known as polymyxin E, is a polypeptide antibiotic produced by Bacillus polymyxa. It exists in two main forms: colistin A and colistin B. This compound is primarily utilized for its antimicrobial properties against various Gram-negative bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii .

Colistin exerts its bactericidal effects through several mechanisms:

  • Membrane Disruption : Colistin binds to lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This binding displaces divalent cations (Ca²⁺ and Mg²⁺), leading to membrane destabilization and increased permeability, ultimately resulting in cell lysis .
  • Detergent-like Activity : The amphipathic nature of colistin allows it to interact with both hydrophilic and lipophilic components of the bacterial membrane. This interaction solubilizes the membrane, contributing to bacterial death even under isosmolar conditions .

Pharmacokinetics

Colistin has poor gastrointestinal absorption; therefore, it is typically administered parenterally for systemic infections. The pharmacokinetics vary between colistin sulfate and colistimethate sodium (the prodrug form). Colistin sulfate is eliminated through non-renal mechanisms, while colistimethate sodium is primarily cleared by the kidneys .

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity against Gram-negative bacteria. Its effectiveness has been documented in treating infections caused by:

  • Multidrug-resistant strains , particularly those resistant to carbapenems.
  • Pseudomonas aeruginosa infections in patients with cystic fibrosis.
  • Acinetobacter baumannii , known for its resistance to multiple antibiotics .

Case Studies and Research Findings

Several studies have highlighted the clinical efficacy and challenges associated with colistin therapy:

  • Efficacy Against Carbapenem-resistant Enterobacteriaceae : A study demonstrated that colistin was effective in treating infections caused by carbapenem-resistant Klebsiella pneumoniae, with a significant reduction in mortality rates among treated patients .
  • Combination Therapy : Research indicates that combining colistin with other antibiotics may enhance its effectiveness and reduce resistance development. For instance, a combination of colistin with meropenem showed synergistic effects against resistant Pseudomonas aeruginosa strains .
  • Adverse Effects : Despite its efficacy, the use of colistin is associated with nephrotoxicity. Monitoring renal function during therapy is crucial, as dose adjustments may be necessary based on renal clearance .

Data Table: Comparative Efficacy of this compound

Bacterial StrainResistance TypeTreatment Outcome
Pseudomonas aeruginosaMultidrug-resistantSignificant reduction in infection rates
Klebsiella pneumoniaeCarbapenem-resistantImproved survival rates post-treatment
Acinetobacter baumanniiMultidrug-resistantEffective in combination therapy

属性

CAS 编号

1338055-88-1

分子式

C52H100N16O17S

分子量

1253.5 g/mol

IUPAC 名称

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid

InChI

InChI=1S/C52H98N16O13.H2O4S/c1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1

InChI 键

XYXFTCPJFHFTTO-KSPURPISSA-N

手性 SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O.OS(=O)(=O)O

规范 SMILES

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。